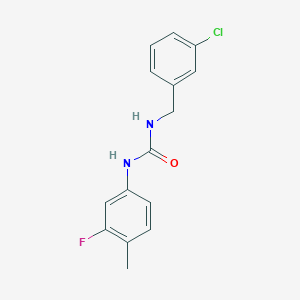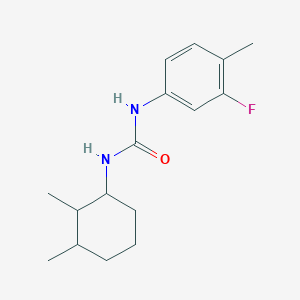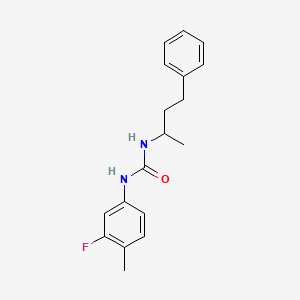
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMPU, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. CFMPU is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Mécanisme D'action
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the activity of the receptor, which in turn affects synaptic plasticity and memory formation. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have an allosteric effect on the receptor, which means that it can modulate the receptor's activity in a manner that is independent of glutamate binding.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has been shown to modulate the activity of NMDA receptors in a dose-dependent manner. At low concentrations, it can enhance the activity of the receptor, while at high concentrations, it can completely block the receptor's activity. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, as well as to reduce pain perception in animal models of chronic pain. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been shown to have potential as a treatment for depression and schizophrenia, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one limitation of N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea is its relatively short half-life, which means that it needs to be administered frequently in order to maintain its pharmacological effects.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on synaptic plasticity and memory formation in more detail, as well as to investigate its potential as a tool for enhancing cognitive function. Additionally, more research is needed to understand the mechanisms underlying N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea's effects on pain perception and psychiatric disorders, as well as to develop more potent and selective NMDA receptor antagonists.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to modulate synaptic plasticity and memory formation, as well as to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclopropyl-N'-(3-fluoro-4-methylphenyl)urea has also been used as a tool to investigate the role of NMDA receptors in pain perception, addiction, and psychiatric disorders such as depression and schizophrenia.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-3-9(6-10(7)12)14-11(15)13-8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFFMAWWDAYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-chloro-6-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284146.png)
![4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284149.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284152.png)
![N-(4-ethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284154.png)

![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)


![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)